molecular formula C9H6F3NOS2 B12977549 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No.: B12977549
M. Wt: 265.3 g/mol
InChI Key: GWVIGQKRGLIXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both methylthio and trifluoromethoxy groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and tolerates a wide range of substrates, providing high efficiency and moderate selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzothiazole
  • 6-(Trifluoromethoxy)benzothiazole
  • 2-(Methylthio)-6-chlorobenzothiazole

Uniqueness

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6F3NOS2

Molecular Weight

265.3 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NOS2/c1-15-8-13-6-3-2-5(4-7(6)16-8)14-9(10,11)12/h2-4H,1H3

InChI Key

GWVIGQKRGLIXCU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.